An In-depth Technical Guide to the Physicochemical Properties of (±)-3-(4-Hydroxyphenyl)lactic Acid
An In-depth Technical Guide to the Physicochemical Properties of (±)-3-(4-Hydroxyphenyl)lactic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-3-(4-Hydroxyphenyl)lactic acid, also known as HPLA, is a phenolic carboxylic acid with significance as a human and bacterial metabolite. Its physicochemical properties are fundamental to understanding its biological fate, formulation characteristics, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of (±)-3-(4-Hydroxyphenyl)lactic acid, supported by quantitative data, general experimental methodologies, and a visualization of its biosynthesis.
Chemical Identity and Structure
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IUPAC Name: 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[1]
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Synonyms: HPLA, 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid[1][2]
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Molecular Weight: 182.17 g/mol
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CAS Number: 306-23-0
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ChEBI ID: 17385
Physicochemical Properties
The key physicochemical parameters of (±)-3-(4-Hydroxyphenyl)lactic acid are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Physical Description | Solid, White to Almost white powder/crystal | |
| Melting Point | 137-143 °C | |
| 140 °C (from water) | ||
| Boiling Point | 414.40 °C (estimated at 760 mmHg) | |
| Water Solubility | 12.9 mg/mL at 16 °C | |
| pKa | 3.80 ± 0.10 (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 0.310 (estimated) |
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
General Protocol: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus, which consists of a heated block or oil bath with a thermometer or a digital temperature sensor, is used.
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Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
Boiling Point Determination
For non-volatile liquids, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
General Protocol: Distillation Method
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Apparatus: A standard distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.
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Procedure: The compound is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation flask.
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Heating: The flask is heated gently. As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.
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Measurement: The constant temperature at which the liquid condenses on the thermometer bulb and drips into the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (±)-3-(4-Hydroxyphenyl)lactic acid, it indicates the pH at which the acid is 50% ionized.
General Protocol: Potentiometric Titration
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture. The solution is placed in a thermostatted vessel.
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Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., NaOH) of known concentration is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Solubility Determination
Water solubility is a critical property for drug development, influencing dissolution and absorption.
General Protocol: Shake-Flask Method
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Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and its ability to partition between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's membrane permeability.
General Protocol: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a period to allow the compound to partition between the two layers until equilibrium is achieved.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Biosynthesis Pathway
(±)-3-(4-Hydroxyphenyl)lactic acid is a known metabolite produced by certain lactic acid bacteria, such as Pediococcus acidilactici. The proposed biosynthetic pathway involves the conversion of the amino acid tyrosine.
Caption: Proposed biosynthesis of HPLA in Pediococcus acidilactici.
Conclusion
This technical guide has provided a detailed summary of the core physicochemical properties of (±)-3-(4-Hydroxyphenyl)lactic acid, essential for professionals in research and drug development. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundational understanding of how these critical parameters are determined. The visualization of its biosynthetic pathway in bacteria sheds light on its origin as a metabolite. A thorough understanding of these properties is indispensable for the rational design of formulations and for predicting the in vivo behavior of this compound.
